Bienvenue dans la boutique en ligne BenchChem!

N-(1H-indazol-5-yl)thiophene-2-carboxamide

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitor Intermediate

Procure this unsubstituted indazole-thiophene carboxamide (MW 243.28, logP 2.88) to exploit its free indazole 3-position for regioselective iodination (27% yield)—the critical first step toward CFI-400936, a TTK inhibitor with IC₅₀ 3.6 nM. Unlike halogenated analogs (e.g., 5-bromo derivative, MW 322.18), this scaffold provides synthetic headroom to functionalize the thiophene ring without exceeding lead-like limits, supporting focused kinase libraries targeting JNK3, IKK2, PAK4, and >13 additional kinases. Structural data (JNK3 complex at 2.1–2.4 Å) validates hinge-binding mode. Starting material for N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides.

Molecular Formula C12H9N3OS
Molecular Weight 243.29 g/mol
Cat. No. B4423795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-5-yl)thiophene-2-carboxamide
Molecular FormulaC12H9N3OS
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C12H9N3OS/c16-12(11-2-1-5-17-11)14-9-3-4-10-8(6-9)7-13-15-10/h1-7H,(H,13,15)(H,14,16)
InChIKeyICQPXYOFNYTTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-indazol-5-yl)thiophene-2-carboxamide: Key Intermediates, Specifications, and Procurement Considerations


N-(1H-indazol-5-yl)thiophene-2-carboxamide (CAS 710329-39-8, molecular formula C₁₂H₉N₃OS, molecular weight 243.28) is an indazole carboxamide derivative that functions primarily as a versatile synthetic intermediate in medicinal chemistry [1]. The compound features an indazole core linked via an amide bond to a thiophene-2-carboxamide moiety, a scaffold that has been exploited across multiple kinase inhibitor programs including TTK, IKK2, RIPK1, JNK3, and PAK4 inhibitors [2][3]. The unsubstituted thiophene ring and indazole 3-position enable regioselective functionalization for derivative synthesis, with calculated logP 2.88 and TPSA 57.78 Ų .

N-(1H-indazol-5-yl)thiophene-2-carboxamide Substitution Risks: Why In-Class Analogs Cannot Be Freely Interchanged


In-class compounds containing the indazole carboxamide scaffold cannot be simply interchanged due to quantifiable differences in synthetic efficiency, regioselective functionalization capacity, and downstream pharmacological profile. The unsubstituted thiophene ring in N-(1H-indazol-5-yl)thiophene-2-carboxamide enables regioselective iodination at the indazole 3-position with 27% yield, whereas halogenated analogs such as 5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide (molecular weight 322.18) lack this reactive handle and exhibit different physicochemical properties and target engagement profiles [1]. Furthermore, the parent compound serves as the direct precursor to CFI-400936, a TTK inhibitor with IC50 = 3.6 nM, whereas substituted analogs direct synthesis toward entirely different kinase targets (e.g., IKK2, RIPK1, PAK4), creating divergent research trajectories from a single synthetic intermediate [2].

N-(1H-indazol-5-yl)thiophene-2-carboxamide Evidence-Based Differentiation: Comparative Data for Scientific Procurement


Synthetic Yield Comparison: Parent Compound vs. Halogenated Derivative in Iodination

N-(1H-indazol-5-yl)thiophene-2-carboxamide undergoes regioselective iodination at the indazole 3-position to yield N-(3-iodo-1H-indazol-5-yl)thiophene-2-carboxamide, a key intermediate for Suzuki coupling reactions. The reaction proceeds with iodine and potassium carbonate in DMF solvent, achieving a 27% isolated yield [1]. This transformation is not feasible with 5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide, as the bromine atom occupies the thiophene 5-position (molecular weight increased to 322.18), altering both reactivity and the accessible derivative space .

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitor Intermediate

Downstream Inhibitor Potency: TTK Inhibitor CFI-400936 Derived from Parent Scaffold

N-(1H-indazol-5-yl)thiophene-2-carboxamide serves as the synthetic precursor to N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides, a chemical class from which CFI-400936 was optimized. CFI-400936 is a potent TTK (Mps1) inhibitor with IC50 = 3.6 nM and demonstrates GI50 = 0.10 μM in HCT116 colon cancer cells [1]. In contrast, alternative indazole carboxamide derivatives substituted at the thiophene position (e.g., 5-chloro or 5-ethyl derivatives) have been explored for distinct kinase targets including IKK2 and PAK4, with IC50 values spanning the nanomolar to micromolar range depending on substitution pattern [2].

Oncology Kinase Inhibition Mitotic Kinase TTK

Kinase Inhibitor Scaffold Versatility: Indazole-Thiophene Carboxamide vs. Alternative Heterocyclic Cores

The indazole-thiophene carboxamide scaffold has been validated across multiple structurally characterized kinase targets. Crystallographic studies confirm that indazole-based inhibitors engage the hinge region of JNK3 via type I binding interactions, with a lead compound exhibiting IC50 = 5 nM against JNK3 and >80% inhibition at 1 μM against only JNK3 and JNK2 in a 374-kinase panel [1]. The scaffold also supports PAK4 inhibition: KY-04031, featuring indazole and thiophene-carboxamide elements, demonstrates PAK4 hinge binding with the triazine core mimicking ATP ribose [2]. This contrasts with alternative scaffolds such as 2,4-diaminopyrimidine-based PAK4 inhibitors, which exhibit comparable enzymatic potency (IC50 = 5.9 nM) but limited cellular translation (A549 IC50 = 2.53 μM) [3].

Kinase Inhibitor Scaffold Design Medicinal Chemistry

Molecular Properties: Parent vs. Halogenated Analogs for Physicochemical Optimization

The unsubstituted parent compound N-(1H-indazol-5-yl)thiophene-2-carboxamide (MW 243.28) provides a lower molecular weight starting point compared to halogenated analogs, enabling greater flexibility for subsequent functionalization without exceeding typical drug-like molecular weight thresholds. Specifically, 5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide has MW 322.18, representing a 32.4% mass increase . The parent compound exhibits calculated logP 2.88 and TPSA 57.78 Ų, parameters within favorable ranges for CNS drug-likeness, whereas bromine substitution increases logP by approximately 0.5-0.8 units (predicted based on Hansch π values) [1]. Computational predictions indicate the parent compound has pKa 13.17±0.43, while the 5-ethyl analog has boiling point 413.5±35.0°C, demonstrating how substitution alters key physicochemical parameters .

Physicochemical Properties Drug Design ADME Optimization

Kinase Selectivity Profile: Class-Level Evidence for Indazole-Thiophene Carboxamide Scaffold

Structural biology studies demonstrate that indazole-thiophene carboxamide derivatives achieve selectivity between closely related MAP kinases through distinct binding interactions. The compound (4P)-4-[6-fluoro-5-(2-methoxyanilino)-1H-indazol-1-yl]-N-(oxetan-3-yl)thiophene-2-carboxamide was used in a comparative crystallographic study to elucidate selectivity mechanisms between JNK3 and p38α at 2.4 Å resolution [1]. The indazole-thiophene carboxamide scaffold demonstrates type I kinase inhibition, binding to the active conformation and engaging the hinge region via the indazole nitrogen [2]. This contrasts with type II inhibitors that occupy an allosteric back pocket adjacent to the ATP binding site, which often exhibit different selectivity profiles. The scaffold's defined binding mode provides a rational basis for structure-guided optimization that generic heterocyclic amides lacking crystallographic characterization cannot support.

Kinase Selectivity JNK3 p38α Type I Inhibition

Patent Landscape: Target Diversity of Indazole-Thiophene Carboxamide Derivatives

The indazole-thiophene carboxamide scaffold is claimed across multiple patent families covering distinct kinase targets and therapeutic applications. US Patent 9163007 B2 (5-substituted indazoles as kinase inhibitors) explicitly claims compounds for inhibition of GSK-3, ROCK, JAK, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, aurora, pim1, and nek2 [1]. EP 1758578 (novel indazole carboxamides) claims IKK2 inhibitors for rheumatoid arthritis, asthma, and COPD [2]. US Patent 12275721 claims indazolecarboxamides as RIPK1 inhibitors for inflammatory and neurodegenerative diseases [3]. In contrast, alternative scaffolds such as pyrazolo[1,5-a]pyrimidine-thiophene carboxamides are claimed for narrower target spaces (primarily IKKε), limiting their research applicability [4].

Patent Analysis Kinase Target Therapeutic Indication

N-(1H-indazol-5-yl)thiophene-2-carboxamide: Optimized Procurement Scenarios Based on Evidence


Synthesis of TTK/Mps1 Inhibitors (CFI-400936 and Derivatives)

Procure N-(1H-indazol-5-yl)thiophene-2-carboxamide as the starting material for synthesizing N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides, the chemical class from which the potent TTK inhibitor CFI-400936 (IC50 = 3.6 nM) was optimized [1]. The unsubstituted indazole 3-position enables regioselective iodination (27% yield) followed by Suzuki coupling to install the sulfamoylphenyl moiety critical for TTK potency and selectivity [2]. Halogenated analogs cannot support this synthetic route due to pre-functionalization of reactive positions.

Structure-Guided JNK3 or p38α Inhibitor Development

Use this scaffold for developing JNK3-selective inhibitors leveraging established crystallographic data. The indazole-thiophene carboxamide core has been structurally characterized in complex with JNK3 at 2.1-2.4 Å resolution, confirming type I hinge binding [1]. Lead compounds from this class achieve JNK3 IC50 = 5 nM with >80% inhibition at 1 μM against only JNK3 and JNK2 in a 374-kinase panel, demonstrating a defined selectivity profile that generic scaffolds lacking structural data cannot provide [2].

Multi-Kinase Inhibitor Library Construction

Employ N-(1H-indazol-5-yl)thiophene-2-carboxamide as a common intermediate for generating focused libraries targeting >13 kinases including GSK-3, ROCK, JAK, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, aurora, pim1, and nek2 [1]. The unsubstituted scaffold (MW 243.28, logP 2.88) provides synthetic headroom for diverse functionalization without exceeding typical drug-like property thresholds, unlike pre-functionalized halogenated analogs (e.g., 5-bromo derivative MW 322.18) that limit downstream modification options [2].

IKK2 Inhibitor Optimization for Inflammatory Disease Models

Utilize this scaffold for synthesizing IKK2 inhibitors for inflammatory disease research (rheumatoid arthritis, asthma, COPD) [1]. The parent compound's synthetic accessibility via straightforward amide coupling (2-thiophenecarbonyl chloride + 5-aminoindazole in DMF with triethylamine, 57% yield) enables rapid analog generation [2]. The class exhibits ATP-competitive IKK2 inhibition, with structurally related compounds showing IC50 values in the low micromolar range, providing a baseline for SAR optimization [3].

Quote Request

Request a Quote for N-(1H-indazol-5-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.